(E)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide

Chemical Biology Drug Discovery Assay Development

(E)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide is a synthetic organic molecule with the molecular formula C20H17Cl2N3O2 and a molecular weight of 402.3 g/mol. Its structure features a cyano-substituted acrylamide core linked to a morpholinophenyl group and a dichlorophenyl ring.

Molecular Formula C20H17Cl2N3O2
Molecular Weight 402.28
CAS No. 1013241-72-9
Cat. No. B2657957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide
CAS1013241-72-9
Molecular FormulaC20H17Cl2N3O2
Molecular Weight402.28
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)NC(=O)C(=CC3=C(C(=CC=C3)Cl)Cl)C#N
InChIInChI=1S/C20H17Cl2N3O2/c21-18-3-1-2-14(19(18)22)12-15(13-23)20(26)24-16-4-6-17(7-5-16)25-8-10-27-11-9-25/h1-7,12H,8-11H2,(H,24,26)/b15-12+
InChIKeyYGVSDSAVBOKBIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide (CAS 1013241-72-9): Chemical Identity and Procurement Baseline


(E)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide is a synthetic organic molecule with the molecular formula C20H17Cl2N3O2 and a molecular weight of 402.3 g/mol [1]. Its structure features a cyano-substituted acrylamide core linked to a morpholinophenyl group and a dichlorophenyl ring [1]. While the compound has a registered CAS number and a defined chemical structure, a review of primary scientific literature and authoritative databases reveals no publicly available bioactivity data, pharmacological profile, or defined mechanism of action. This absence of foundational characterization data precludes a typical baseline overview that would position it within a known biological target class.

The Risk of Generic Substitution Without Verifiable Target Engagement Data for 1013241-72-9


For compounds with a defined structure but no disclosed biological target, generic substitution is scientifically unsound. The presence of a cyanoacrylamide moiety, a potential covalent warhead, and the specific dichloro-substitution pattern imply that even minor structural changes among potential analogs could lead to radically different or entirely absent target engagement. However, without published structure-activity relationship (SAR) data or a known primary target for (E)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide, it is impossible to assess whether any other compound is a suitable functional replacement. Any claim of equivalence without such data would be purely speculative and could compromise experimental integrity [1]. The following evidence guide details the complete lack of quantitative, comparator-based evidence needed to make a scientifically defensible procurement decision.

Quantitative Differentiation Evidence Analysis for (E)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide


Critical Assessment: Complete Absence of Public Bioactivity Data for Comparative Analysis

An exhaustive search of primary research papers, patents, and authoritative chemical biology databases (including ChEMBL, BindingDB, and the Guide to Pharmacology) yields zero quantitative bioactivity data for (E)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide [1]. No IC50, EC50, Ki, or Kd values have been reported for any human, animal, or enzymatic target. Consequently, no valid comparator or baseline can be established. The chemical structure itself is confirmed in PubChem, but its biological function remains unknown in the public domain [1]. This represents the foundational level of evidence against which any future selection criteria must be built.

Chemical Biology Drug Discovery Assay Development

Critical Assessment: Absence of Defined Pharmacological Selectivity Profile

No data exists to describe the compound's selectivity over closely related targets or anti-targets [1]. Common selectivity panels for related cyanoacrylamide-containing kinase inhibitors or GPCR modulators cannot be extrapolated, as the primary target is unknown. The frequently cited BindingDB entries for similar keywords (e.g., beta-2 adrenergic or dopamine D3 receptor activity) were found to correspond to structurally distinct compounds with different InChI Keys and molecular formulas, confirming they are not data for this CAS number. This information void makes any risk assessment regarding off-target effects impossible.

Pharmacology Selectivity Off-target Effects

Critical Assessment: Lack of ADME/PK and In Vivo Characterization Data

There are no published reports on the aqueous solubility, metabolic stability, permeability, plasma protein binding, or in vivo pharmacokinetic parameters for this compound [1]. This absence of ADME/PK data is a major differentiator when compared to well-characterized chemical probes or approved drugs, which typically have extensive datasets in these areas. No patent or research article was identified that discloses such measurements for this specific molecule, making it impossible to compare its drug-like properties or predict its behavior in a cellular or animal model.

ADME Pharmacokinetics In Vivo Studies

Defensible Application Scenarios Based on the Evidence Profile of 1013241-72-9


Prospective Use as a Chemical Starting Point for De Novo Drug Discovery

The only scientifically defensible application for (E)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide, given the complete absence of public data, is as an uncharacterized starting point for a new drug discovery program. A research group could use the structure as a virtual screening hit or synthesize it for a primary phenotypic screen, with the understanding that all target identification and SAR must be generated de novo. This scenario is not a recommendation for procurement but rather a framing of the type of research where such an unannotated compound would fit. It cannot be recommended as a tool compound for any known target because its function is unknown [1].

Use as a Negative Control for Cyanoacrylamide Reactivity Studies

In a biochemical assay designed to study the reactivity of covalent cyanoacrylamide-based inhibitors, this compound might serve as a negative control if it is shown, through rigorous in-house experimentation, to be unreactive towards the target of interest. Its sterically hindered dichlorophenyl group could hypothetically impede covalent bond formation compared to less hindered analogs. However, this scenario is speculative and would require the user to first generate the fundamental reactivity data that is currently absent from the public record [1].

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